alpha-Acetoxynpip
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Overview
Description
Alpha-Acetoxynpip, also known as N-Acetyl-5-methoxytryptamine, is a synthetic compound that belongs to the class of tryptamines. It is a derivative of melatonin, a hormone that regulates the sleep-wake cycle in humans. Alpha-Acetoxynpip has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of alpha-Acetoxynpip is not fully understood. However, it is believed to act as an agonist of melatonin receptors, particularly the MT1 and MT2 receptors. Activation of these receptors leads to the regulation of the sleep-wake cycle, as well as the modulation of various physiological processes, such as the immune response, metabolism, and circadian rhythms.
Biochemical And Physiological Effects
Alpha-Acetoxynpip has been shown to have several biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. Additionally, alpha-Acetoxynpip has been found to improve the quality of sleep, reduce anxiety, and enhance cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using alpha-Acetoxynpip in lab experiments is its high potency and specificity for melatonin receptors. This allows for precise modulation of the receptor activity, which is important for studying the physiological effects of melatonin. However, one of the limitations of using alpha-Acetoxynpip is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on alpha-Acetoxynpip. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the regulation of metabolic processes, such as glucose metabolism and lipid metabolism. Additionally, further research is needed to fully understand the mechanism of action of alpha-Acetoxynpip and its potential side effects.
Synthesis Methods
The synthesis of alpha-Acetoxynpip involves the acetylation of 5-methoxytryptamine with acetic anhydride. The reaction takes place in the presence of a catalyst, such as sulfuric acid. The product is then purified using column chromatography to obtain pure alpha-Acetoxynpip.
Scientific Research Applications
Alpha-Acetoxynpip has been studied extensively for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been investigated for its potential use in the treatment of depression, anxiety, and sleep disorders.
properties
IUPAC Name |
(1-nitrosopiperidin-2-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-6(10)12-7-4-2-3-5-9(7)8-11/h7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQASKUNCWVFSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCCN1N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967708 |
Source
|
Record name | 1-Nitrosopiperidin-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Acetoxynpip | |
CAS RN |
53198-44-0 |
Source
|
Record name | alpha-Acetoxy-N-nitrosopiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053198440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nitrosopiperidin-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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